M-methoxybenzoic acids and derivatives
M-Methoxybenzoic acids and their derivatives are a class of organic compounds featuring a methoxy group (-OCH3) attached to the benzene ring at the meta position. These compounds exhibit diverse chemical properties, making them versatile reagents in synthetic chemistry. They are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals due to their reactive nature and structural flexibility.
The methoxy group introduces both electron-donating and steric effects, influencing the reactivity of the carboxylic acid moiety. These derivatives can undergo various reactions such as esterification, amidation, or coupling reactions with amines and other nucleophiles. Their ability to participate in Friedel-Crafts acylation makes them valuable for introducing additional functional groups onto the aromatic ring.
Furthermore, their chemical stability and solubility properties make them suitable candidates for use in aqueous solutions during various biochemical and pharmaceutical processes. The structural diversity of these compounds allows for the development of tailored molecules with specific biological or functional properties, catering to a wide range of applications in research and industry.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Methyl vanillate | 3943-74-6 | C9H10O4 |
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o-Vanillic Acid | 877-22-5 | C8H8O4 |
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3,5-Dimethoxybenzoic acid | 1132-21-4 | C9H10O4 |
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Vanillic acid | 121-34-6 | C8H8O4 |
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3-Methoxybenzoic acid | 586-38-9 | C8H8O3 |
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5-Methoxysalicylic acid | 2612-02-4 | C8H8O4 |
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3-Hydroxy-5-methoxybenzoic acid | 19520-75-3 | C8H8O4 |
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(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 4-hydroxy-3-methoxy-benzoate | 4540-25-4 | C16H21NO4 |
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2-(4-Hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate | 1539303-03-1 | C16H16O5 |
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4-Chlor-3,5-dimethoxy-benzoesaeure-methylester | 65566-15-6 | C10H11ClO4 |
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